molecular formula C27H20BrN3 B2994774 N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine CAS No. 385385-38-6

N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine

Cat. No.: B2994774
CAS No.: 385385-38-6
M. Wt: 466.382
InChI Key: IEBFTDDHIGTBAA-UHFFFAOYSA-N
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Description

N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine: is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    N-Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3).

    N,4-Diphenylation: The diphenyl groups can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the bromo group, potentially yielding dehalogenated or reduced quinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dehalogenated quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine: The compound’s structural features make it a candidate for drug discovery and development. Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar activities.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine is not fully elucidated. quinazoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the bromo and diphenyl groups may enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating various biological pathways.

Comparison with Similar Compounds

    6-Bromoquinazoline: Shares the quinazoline core and bromo substitution but lacks the benzyl and diphenyl groups.

    N-Benzylquinazoline: Contains the benzyl group but lacks the bromo and diphenyl substitutions.

    4-Phenylquinazoline: Features a phenyl group at the 4-position but lacks the bromo and benzyl groups.

Uniqueness: N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-donating (benzyl, diphenyl) and electron-withdrawing (bromo) groups can influence its reactivity and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrN3/c28-22-16-17-25-24(18-22)26(21-12-6-2-7-13-21)30-27(29-25)31(23-14-8-3-9-15-23)19-20-10-4-1-5-11-20/h1-18H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFTDDHIGTBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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